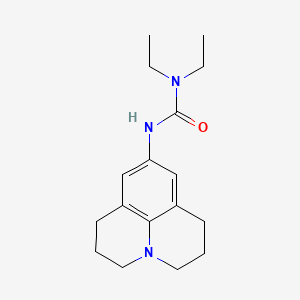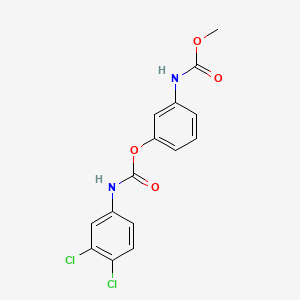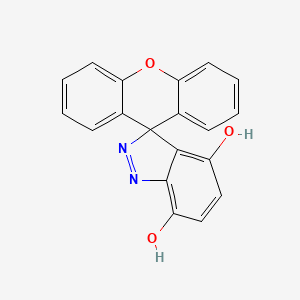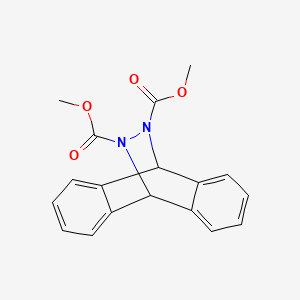
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate is a complex organic compound with the molecular formula C18H16N2O4 and a molecular weight of 324.33 g/mol This compound is characterized by its unique structure, which includes two imino groups and two ester groups attached to an anthracene backbone
Vorbereitungsmethoden
The synthesis of Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from anthracene
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino groups to amine groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Wirkmechanismus
The mechanism of action of Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid and its dimethyl ester are structurally related.
Eigenschaften
CAS-Nummer |
17002-07-2 |
|---|---|
Molekularformel |
C18H16N2O4 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
dimethyl 15,16-diazatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-23-17(21)19-15-11-7-3-5-9-13(11)16(20(19)18(22)24-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3 |
InChI-Schlüssel |
CYYIRSKTFBSVBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1C2C3=CC=CC=C3C(N1C(=O)OC)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



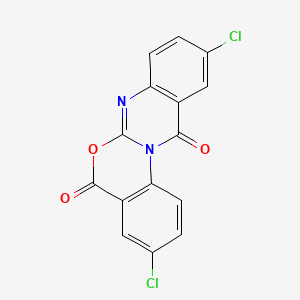

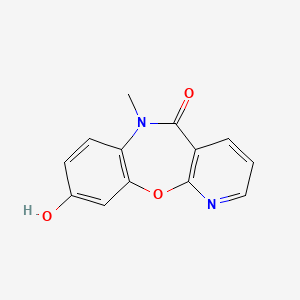
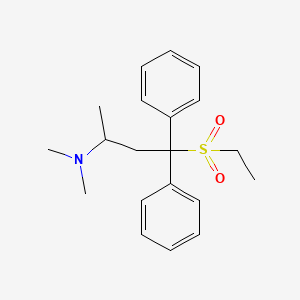
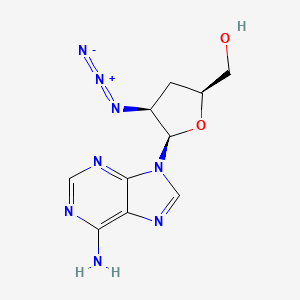
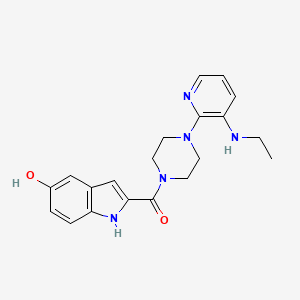
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
